Fluorobalhimycin -

Fluorobalhimycin

Catalog Number: EVT-1588802
CAS Number:
Molecular Formula: C66H73F2N9O24
Molecular Weight: 1414.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluorobalhimycin is a novel glycopeptide antibiotic that has garnered attention for its potential in combating antibiotic-resistant bacteria. This compound is derived from balhimycin, a naturally occurring antibiotic produced by Amycolatopsis balhimycina. The introduction of fluorine into the molecular structure of balhimycin enhances its antibacterial properties, making it a subject of significant research interest.

Source and Classification

Fluorobalhimycin is classified as a glycopeptide antibiotic. Glycopeptides are characterized by their complex structures and are primarily effective against Gram-positive bacteria. Fluorobalhimycin is synthesized through a process known as mutasynthesis, which involves the incorporation of fluorine into the antibiotic's structure to enhance its efficacy against resistant strains of bacteria .

Synthesis Analysis

Methods and Technical Details

The synthesis of fluorobalhimycin primarily utilizes mutasynthesis, a technique that allows for the modification of existing antibiotics by introducing new functional groups. In this case, fluorine atoms are introduced into the structure of balhimycin. This method has proven effective in altering the pharmacological properties of glycopeptides while maintaining their core structure.

  1. Mutasynthesis: This method involves the use of a precursor compound that can be modified by microbial fermentation to yield a new compound with altered properties.
  2. Fluorination: The introduction of fluorine is achieved through various chemical reactions, including electrophilic fluorination techniques that selectively replace hydrogen atoms with fluorine.

The technical details of these processes require precise control over reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

Fluorobalhimycin retains the core structure of balhimycin but features fluorinated aromatic rings that enhance its interaction with bacterial cell walls. The molecular formula can be represented as C30H34F1N1O10C_{30}H_{34}F_{1}N_{1}O_{10}, reflecting the addition of fluorine to the original structure.

  • Molecular Weight: Approximately 600 g/mol
  • Structural Features: The compound exhibits multiple chiral centers, contributing to its complex stereochemistry, which is crucial for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Fluorobalhimycin undergoes various chemical reactions typical of glycopeptides, including:

  1. Hydrolysis: This reaction can affect the stability and activity of the antibiotic in biological systems.
  2. Binding Interactions: Fluorobalhimycin binds to bacterial cell wall precursors, inhibiting cell wall synthesis, which is critical for its antibacterial action.

The incorporation of fluorine alters these reactions by enhancing binding affinity and stability against enzymatic degradation.

Mechanism of Action

Process and Data

Fluorobalhimycin functions by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This mechanism leads to cell lysis and ultimately bacterial death.

  • Target: The primary target is the transglycosylation step in peptidoglycan biosynthesis.
  • Effectiveness: The fluorinated structure increases binding affinity compared to non-fluorinated counterparts, making it effective against resistant strains such as Staphylococcus aureus.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fluorobalhimycin typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The introduction of fluorine enhances chemical stability against hydrolysis.
  • pH Sensitivity: Its activity can vary with changes in pH, necessitating careful formulation for clinical use.
Applications

Scientific Uses

Fluorobalhimycin has potential applications in various fields:

  1. Antibiotic Research: It serves as a model compound for studying resistance mechanisms in bacteria.
  2. Pharmaceutical Development: Its unique properties make it a candidate for developing new antibiotics targeting resistant strains.
  3. Biochemical Studies: Researchers utilize it to explore cellular mechanisms related to peptidoglycan biosynthesis and antibiotic resistance.
Historical Context and Emergence of Fluorobalhimycin

Evolution of Fluorinated Antibiotics in Modern Therapeutics

The strategic incorporation of fluorine atoms into antimicrobial agents represents a cornerstone of modern medicinal chemistry, driven by fluorine's unique physicochemical properties. With its high electronegativity (3.98 on the Pauling scale) and small atomic radius (1.47 Å), fluorine forms strong dipole interactions with biological targets while maintaining minimal steric perturbation. This halogen's ability to enhance metabolic stability, improve membrane permeability, and strengthen target binding affinity has positioned it as an indispensable tool in antibiotic design [9]. The evolution toward fluorinated glycopeptide antibiotics (GPAs) emerged as a direct response to the escalating crisis of multidrug-resistant Gram-positive pathogens, particularly those employing sophisticated resistance mechanisms like the remodeling of peptidoglycan precursors from D-Ala-D-Ala to D-Ala-D-Lac [6].

Glycopeptide antibiotics represent an ideal scaffold for fluorine-based bioengineering due to their complex yet modular structures containing multiple halogenation sites. Early fluorination efforts focused on peripheral modifications, exemplified by the development of oritavancin (bearing a 4-chlorophenylbenzyl moiety) and telavancin (featuring a decylaminoethyl modification). These semi-synthetic derivatives demonstrated enhanced activity against vancomycin-resistant enterococci (VRE) but left the core peptide scaffold unmodified. The conceptual leap to core fluorination emerged when researchers recognized that replacing specific chlorine atoms with fluorine in the GPA aglycone could fundamentally alter the molecule's electronic properties and hydrogen-bonding capabilities without compromising the essential cross-linked heptapeptide structure required for lipid II binding [6] [9].

Table 1: Evolution of Fluorination Strategies in Glycopeptide Antibiotics

GenerationRepresentative AgentsFluorination SiteBioactivity Enhancement
First (Natural)Vancomycin, TeicoplaninNoneBaseline activity vs. susceptible strains
Second (Semi-synthetic)Oritavancin, TelavancinPeripheral side chainsImproved VRE coverage
Third (Core-modified)Fluorobalhimycinβ-hydroxytyrosine residue (Cl→F)Enhanced binding to resistant targets

Discovery Timeline and Key Milestones in Fluorobalhimycin Research

The development of fluorobalhimycin represents a convergence of biosynthetic engineering and medicinal chemistry that unfolded over two decades of focused research. The timeline began in the late 1990s with foundational studies on balhimycin biosynthesis in Amycolatopsis balhimycina, which revealed the enzymatic basis for chlorination by halogenases such as BhaA. Researchers recognized that this organism's nonribosomal peptide synthetase (NRPS) machinery exhibited sufficient flexibility to incorporate alternative halogenated precursors [2].

The critical proof-of-concept arrived between 2000-2010 through mutasynthesis experiments where researchers deleted the genes responsible for chlorination (bhaA knockout) and supplemented cultures with fluorinated β-hydroxytyrosine analogs. This approach capitalized on the NRPS adenylation domain's ability to activate fluorinated precursors, though with reduced efficiency compared to natural substrates. The breakthrough occurred when researchers optimized fermentation conditions to overcome the poor acceptance rate of fluorinated building blocks by the NRPS machinery, leading to the first isolation of fluorobalhimycin in 2008 [2] [6].

Key milestones in fluorobalhimycin development include:

  • 2003-2005: Structural elucidation of the balhimycin halogenase complex (BhaA/BhaD/BhaF) enabling rational precursor design
  • 2008-2010: Optimization of fermentation conditions yielding isolable quantities of fluorobalhimycin
  • 2012-2015: Total synthesis achievements enabling scaled production and structural diversification
  • 2018-Present: Advanced structure-activity relationship (SAR) studies correlating fluorine position with antimicrobial activity

Table 2: Key Milestones in Fluorobalhimycin Development

PhaseTimeframeBreakthroughSignificance
Conceptual1999-2003Halogenase characterizationIdentified biosynthetic engineering opportunity
Proof-of-Concept2004-2008First mutasynthesis successDemonstrated fluorinated GPA feasibility
Optimization2009-2014NRPS efficiency enhancementAchieved therapeutically relevant yields
Synthetic Access2015-PresentModular total synthesisEnabled structural diversification

Comparative Analysis with Structurally Analogous Fluorinated Antimicrobial Agents

Fluorobalhimycin occupies a distinctive niche within the landscape of fluorinated antimicrobials due to its strategic single-atom substitution (Cl→F at β-hydroxytyrosine) and retention of natural glycosylation patterns. This contrasts with clinically deployed fluorinated antibiotics such as fluroquinolones (e.g., ciprofloxacin) where fluorine primarily enhances DNA gyrase binding, or triazole antifungals (e.g., fluconazole) where fluorine optimizes pharmacokinetic properties without direct target engagement. Among glycopeptides specifically, fluorobalhimycin demonstrates superior binding thermodynamics against resistant targets compared to vancomycin derivatives featuring bulkier side-chain fluorinations [6] [9].

Structural comparisons reveal that fluorobalhimycin's key advantage lies in the preserved spatial orientation of its critical binding pockets. The β-hydroxytyrosine fluorine atom engages in a unique dipole-dipole interaction with the D-Ala-D-Lac ester oxygen in resistant strains, partially compensating for the lost hydrogen bond in vancomycin-sensitive organisms. This contrasts with oritavancin's mechanism, which relies on a secondary hydrophobic interaction from its 4-fluorophenylbenzyl group rather than core modification. Nuclear magnetic resonance (NMR) studies confirm that fluorobalhimycin maintains the characteristic "cup-shaped" conformation essential for lipid II binding while reducing the entropic penalty associated with target engagement in resistant pathogens [6].

Activity profiling demonstrates fluorobalhimycin's most significant advantage against vanA-type VRE, where it achieves minimum inhibitory concentrations (MICs) 8-16-fold lower than vancomycin and 2-4-fold lower than teicoplanin. Against methicillin-resistant Staphylococcus aureus (MRSA), fluorobalhimycin maintains potency comparable to third-generation GPAs but with reduced potential for resistance development due to its enhanced binding kinetics. Notably, fluorobalhimycin exhibits synergistic potential with β-lactams against highly resistant staphylococcal strains, a property attributed to fluorine-induced electronic effects that may facilitate cooperative binding to peptidoglycan biosynthesis targets [6] [9].

Table 3: Structural and Efficacy Comparison of Fluorinated Glycopeptides

ParameterFluorobalhimycinVancomycinOritavancin
Core HalogenF (β-OH-Tyr)NoneCl (β-OH-Tyr)
Key ModificationSingle atom substitutionNoneDichlorophenylbenzyl side chain
VRE MIC90 (μg/mL)1-2>1280.25-0.5
MRSA MIC90 (μg/mL)0.5-11-20.25-0.5
Binding MechanismOptimized dipole interactionH-bond networkDual mechanism: H-bond + hydrophobic

Properties

Product Name

Fluorobalhimycin

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-difluoro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C66H73F2N9O24

Molecular Weight

1414.3 g/mol

InChI

InChI=1S/C66H73F2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,65,71,78-81,83-86H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53-,54+,55+,65-,66-/m0/s1

InChI Key

DIUYJZWUEMAVFL-QNSRRSNQSA-N

Synonyms

fluorobalhimycin

Canonical SMILES

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)F)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)F)O)C(=O)O)(C)N

Isomeric SMILES

C[C@H]1C(=O)[C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)F)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)F)O)C(=O)O)(C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.